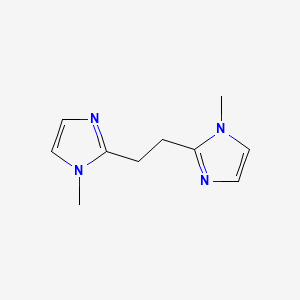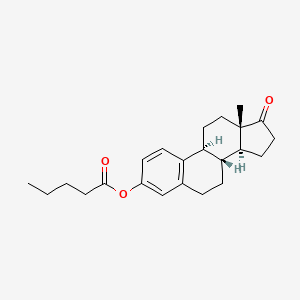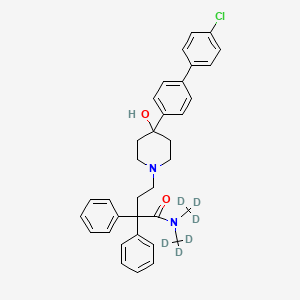
4-Dechloro-4-(4-chlorophenyl) Loperamide-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 is a deuterated analog of 4-Dechloro-4-(4-chlorophenyl) Loperamide. It is primarily used in scientific research, particularly in the field of proteomics. The compound has a molecular formula of C35H31D6ClN2O2 and a molecular weight of 559.17 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 involves multiple steps, including the introduction of deuterium atoms. The general synthetic route includes the following steps:
Formation of the Biphenyl Structure: The initial step involves the formation of the biphenyl structure through a coupling reaction.
Introduction of the Piperidine Ring:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization and chromatography for purification.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents such as sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 is widely used in scientific research, including:
Proteomics: Used as a biochemical tool for studying protein interactions and functions.
Pharmacokinetics: Employed in the study of drug metabolism and pharmacokinetics.
Isotope Labeling: Utilized in isotope labeling studies to trace molecular pathways and interactions.
Analytical Chemistry: Used as a reference standard in analytical chemistry for method development and validation
作用機序
The mechanism of action of 4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 involves its interaction with specific molecular targets. The compound acts by binding to opioid receptors in the gastrointestinal tract, leading to a reduction in intestinal motility. This action is similar to that of its non-deuterated analog, Loperamide. The molecular pathways involved include the inhibition of calcium channels and the activation of potassium channels, resulting in decreased peristalsis .
類似化合物との比較
Similar Compounds
Loperamide: The non-deuterated analog of 4-Dechloro-4-(4-chlorophenyl) Loperamide-d6, used as an antidiarrheal agent.
4-Dechloro-4-(4-chlorophenyl) Loperamide: The non-deuterated version of the compound.
Diphenoxylate: Another opioid receptor agonist used for similar therapeutic purposes.
Uniqueness
This compound is unique due to its deuterium labeling, which provides advantages in research applications such as improved stability and reduced metabolic degradation. This makes it particularly valuable in pharmacokinetic studies and isotope labeling experiments .
特性
IUPAC Name |
4-[4-[4-(4-chlorophenyl)phenyl]-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37ClN2O2/c1-37(2)33(39)35(30-9-5-3-6-10-30,31-11-7-4-8-12-31)23-26-38-24-21-34(40,22-25-38)29-17-13-27(14-18-29)28-15-19-32(36)20-16-28/h3-20,40H,21-26H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFNODUPEBZSRR-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)O)(C4=CC=CC=C4)C5=CC=CC=C5)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

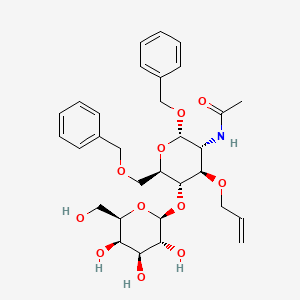
![1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate](/img/structure/B588941.png)
![3-{[(Butan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B588944.png)

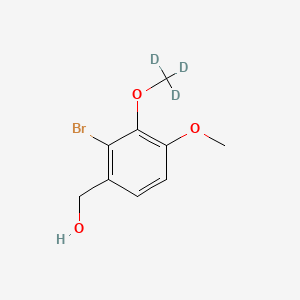
![N-(2-Hydroxyethyl)-N-[(trimethylsilyl)methyl]acetamide](/img/structure/B588953.png)
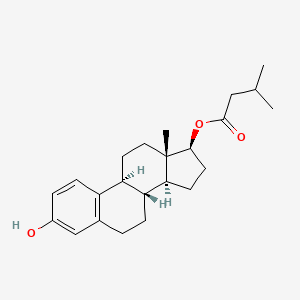
![Oxepino[4,3-D]pyrimidine](/img/structure/B588957.png)
